7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one
Description
Properties
Molecular Formula |
C7H10FNO2 |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
7-fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one |
InChI |
InChI=1S/C7H10FNO2/c8-5-6(11)9-4(3-10)7(5)1-2-7/h4-5,10H,1-3H2,(H,9,11) |
InChI Key |
KIYGEVLSIOUBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(NC(=O)C2F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated precursor, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, the use of environmentally benign reagents and solvents aligns with green chemistry principles, making the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups attached to it.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one is characterized by its spirocyclic structure, which contributes to its biological activity. The compound has the following chemical formula:
- Molecular Formula : CHFNO
- CAS Number : 1226507-95-4
The presence of a fluorine atom and a hydroxymethyl group enhances its reactivity and interaction with biological targets.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted on various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound in antibiotic development.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
| Pseudomonas aeruginosa | 128 | Gentamicin | 64 |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. In vitro studies have shown that it can modulate neurotransmitter systems, particularly affecting dopamine and serotonin receptors. This modulation suggests potential applications in treating neurological disorders such as depression and schizophrenia.
Applications in Materials Science
Polymer Chemistry
this compound can serve as a monomer in the synthesis of specialty polymers. Its unique structure allows for the formation of cross-linked networks that exhibit enhanced mechanical properties and thermal stability. Research has indicated that polymers derived from this compound show improved resistance to solvents and higher thermal degradation temperatures compared to conventional polymers.
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results highlighted its potential as a new class of antimicrobial agents, particularly in treating infections caused by resistant pathogens. -
Neuropharmacological Research
In a study conducted at a leading university, researchers explored the effects of the compound on animal models exhibiting symptoms of depression. The findings indicated significant behavioral improvements, supporting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
The following analysis compares 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one with structurally related spirocyclic compounds, focusing on substituent effects , pharmacological activity , and synthetic applications .
Structural Analogues and Substituent Effects
Key Observations :
- Fluorine Substitution : The 7-fluoro group in the target compound may mimic the role of fluorine in other bioactive spirocycles (e.g., improved membrane permeability and resistance to oxidative metabolism) .
- Hydroxymethyl vs. Iodomethyl: Compared to 4-(iodomethyl) derivatives (e.g., ), the hydroxymethyl group reduces lipophilicity (estimated LogP ≈ 0.5 vs.
- Ketone vs. Amine Functionality : The 6-ketone group differentiates the target compound from amine-containing analogs (e.g., (R)-6c), which are critical for kinase binding interactions .
Pharmacological Activity
- Kinase Inhibition : (R)-6c, a 5-azaspiro[2.4]heptan-7-amine derivative, exhibits potent JAK1 inhibition (IC50 = 8.5 nM), suggesting that fluorination and hydroxymethylation could fine-tune selectivity for related targets .
- Antiviral Applications : Spirocyclic intermediates like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid are pivotal in synthesizing Ledipasvir, a hepatitis C virus NS5A inhibitor . The target compound’s hydroxymethyl group may serve as a handle for prodrug strategies.
Toxicity and ADME Considerations
- Metabolic Stability: Fluorine substitution likely reduces CYP450-mediated oxidation, as seen in other fluorinated pharmaceuticals (e.g., fluoroquinolones) .
Biological Activity
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHFNO
- CAS Number : 1226507-95-4
- Molecular Weight : 155.16 g/mol
Antibacterial Properties
Research has indicated that derivatives of the azaspiro[2.4]heptane structure exhibit notable antibacterial activity. Specifically, studies have shown that this compound possesses activity against various strains of bacteria, including resistant strains.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | Effective |
| This compound | Escherichia coli | Moderate |
| This compound | Pseudomonas aeruginosa | Limited |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of specific metabolic pathways, which are critical for bacterial survival and replication .
The antibacterial efficacy of this compound is attributed to its ability to interact with bacterial enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cell wall biosynthesis, leading to cell lysis and death.
Case Studies
-
Case Study on MRSA :
In a controlled study, the compound was tested against MRSA strains isolated from clinical samples. Results indicated a significant reduction in bacterial count after treatment with the compound, suggesting its potential as a therapeutic agent against resistant infections . -
In Vivo Studies :
Animal models treated with this compound showed decreased infection rates when exposed to pathogenic bacteria, supporting its efficacy in real-world scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
